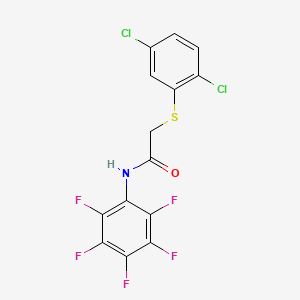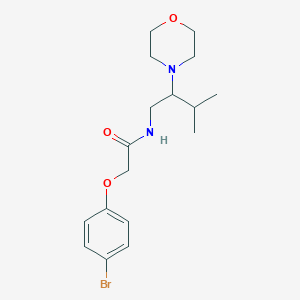
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide, also known as DASFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DASFA is a synthetic compound that is commonly used in research laboratories for its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to induce oxidative stress in cancer cells, leading to apoptosis. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have anti-inflammatory effects and to protect against neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC. This allows researchers to study the effects of HDAC inhibition on gene expression and cancer cell growth. However, one of the limitations of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. Another area of research is the identification of new HDAC inhibitors with improved properties. Additionally, research is needed to determine the optimal dosage and administration of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide for its potential use in cancer treatment and other applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide and its potential for use in the treatment of other diseases.
合成方法
The synthesis of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the reaction of 2,5-dichlorothiophenol with pentafluorobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with N,N-dimethylacetamide dimethyl acetal in the presence of an acid catalyst to yield 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
属性
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F5NOS/c15-5-1-2-6(16)7(3-5)24-4-8(23)22-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFOELLMJAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7680793.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)

![N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7680821.png)
![2-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7680823.png)
![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)
![4-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7680839.png)

![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)
![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![Benzyl 2-[[2-(carbamoylamino)-3-phenylpropanoyl]amino]acetate](/img/structure/B7680879.png)